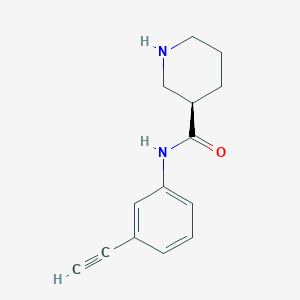

(3R)-N-(3-ethynylphenyl)piperidine-3-carboxamide

Description

(3R)-N-(3-ethynylphenyl)piperidine-3-carboxamide is a chemical compound that belongs to the class of piperidine carboxamides. This compound is characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a piperidine ring through a carboxamide linkage. The stereochemistry of the compound is specified by the (3R) configuration, indicating the spatial arrangement of the substituents around the piperidine ring.

Properties

IUPAC Name |

(3R)-N-(3-ethynylphenyl)piperidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-2-11-5-3-7-13(9-11)16-14(17)12-6-4-8-15-10-12/h1,3,5,7,9,12,15H,4,6,8,10H2,(H,16,17)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIGIRWIEVRJNKG-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)NC(=O)C2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CC1=CC(=CC=C1)NC(=O)[C@@H]2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-N-(3-ethynylphenyl)piperidine-3-carboxamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the piperidine derivative with a suitable carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.

Attachment of the Ethynylphenyl Group: The ethynylphenyl group is introduced through a coupling reaction, such as the Sonogashira coupling, which involves the reaction of an aryl halide with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of (3R)-N-(3-ethynylphenyl)piperidine-3-carboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

(3R)-N-(3-ethynylphenyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction: The carboxamide group can be reduced to form amines.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to the piperidine family and is characterized by a piperidine ring substituted with an ethynylphenyl group and a carboxamide functional group. The presence of the ethynyl group enhances its binding affinity and specificity for certain molecular targets, while the (3R) configuration contributes to its biological activity.

Chemistry

- Building Block for Synthesis : (3R)-N-(3-ethynylphenyl)piperidine-3-carboxamide serves as a crucial building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, allows chemists to create derivatives with tailored properties for specific applications.

Biology

- Biological Target Interactions : The compound is studied for its interactions with biological targets, including enzymes and receptors. Its ethynyl group plays a vital role in binding to active sites, while the piperidine ring and carboxamide group contribute to overall binding affinity.

Medicine

- Therapeutic Potential : Research indicates that this compound may have therapeutic effects, particularly in drug discovery. It has been investigated for its potential in cancer therapy, neuroprotection, and enzyme inhibition.

Major Biological Activities

The compound exhibits several notable biological activities:

Enzyme Inhibition

- Cathepsin K Inhibition : Derivatives of piperidine, including this compound, have shown enhanced inhibitory activity against Cathepsin K (Cat K), which is implicated in bone resorption and cancer metastasis. This suggests potential applications in treating diseases related to bone density loss and cancer progression.

- Kinases and Proteases : The compound may interact with multiple kinases and viral proteases, indicating a broad spectrum of enzymatic interactions that could be leveraged in therapeutic contexts.

Anticancer Activity

- Selective Growth Inhibition : In vitro studies have demonstrated that (3R)-N-(3-ethynylphenyl)piperidine-3-carboxamide can selectively inhibit growth in various cancer cell lines, including leukemia and melanoma models.

- Structure-Activity Relationship (SAR) : Analyses reveal that specific substitutions on the piperidine ring can enhance cytotoxicity against cancer cells, providing insights into optimizing the compound for improved efficacy.

Neuroprotective Effects

Preliminary research suggests potential neuroprotective activities through modulation of neurotransmitter uptake and ion channel interactions. Piperidine derivatives have been associated with effects on voltage-gated ion channels critical for neuronal excitability.

Mechanism of Action

The mechanism of action of (3R)-N-(3-ethynylphenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group may play a crucial role in binding to the active site of the target, while the piperidine ring and carboxamide group contribute to the overall binding affinity and specificity. The compound may modulate the activity of the target protein, leading to downstream effects on cellular pathways and physiological processes.

Comparison with Similar Compounds

Similar Compounds

(3R)-N-(3-phenyl)piperidine-3-carboxamide: Lacks the ethynyl group, which may result in different binding properties and biological activity.

(3R)-N-(3-ethynylphenyl)pyrrolidine-3-carboxamide: Contains a pyrrolidine ring instead of a piperidine ring, which may affect its conformational flexibility and target interactions.

Uniqueness

(3R)-N-(3-ethynylphenyl)piperidine-3-carboxamide is unique due to the presence of the ethynyl group, which can enhance its binding affinity and specificity for certain molecular targets. Additionally, the (3R) configuration provides a specific spatial arrangement that can influence its biological activity and interactions with other molecules.

Biological Activity

(3R)-N-(3-ethynylphenyl)piperidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy, neuroprotection, and enzyme inhibition. This article reviews the biological activity of this compound based on recent research findings, including enzyme interactions, pharmacological effects, and structure-activity relationships.

Chemical Structure and Properties

The compound belongs to the piperidine family, characterized by a piperidine ring substituted with an ethynylphenyl group and a carboxamide functional group. This structure is significant as it influences the compound's interactions with biological targets.

Biological Activity Overview

Research indicates that (3R)-N-(3-ethynylphenyl)piperidine-3-carboxamide exhibits a range of biological activities:

-

Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including:

- Cathepsin K (Cat K) : A study demonstrated that derivatives of piperidine, including this compound, exhibited enhanced inhibitory activity against Cat K, which is implicated in bone resorption and cancer metastasis .

- Kinases and Proteases : The compound potentially affects multiple kinases and viral proteases, suggesting a broad spectrum of enzymatic interactions .

-

Anticancer Activity :

- In vitro studies have indicated that the compound may possess anticancer properties. For instance, it has shown selective growth inhibition in various cancer cell lines, including leukemia and melanoma models .

- The structure-activity relationship (SAR) analysis revealed that specific substitutions on the piperidine ring enhance cytotoxicity against cancer cells .

- Neuroprotective Effects : Preliminary data suggest potential neuroprotective activities through modulation of neurotransmitter uptake and ion channel interactions . Piperidine derivatives have been associated with effects on voltage-gated ion channels, which are crucial for neuronal excitability.

Enzymatic Assays

A series of enzymatic assays were conducted to assess the inhibitory effects of (3R)-N-(3-ethynylphenyl)piperidine-3-carboxamide on Cat K:

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| (3R)-N-(3-ethynylphenyl)piperidine-3-carboxamide | 0.5 | Competitive inhibition |

| Control Compound | 2.0 | Non-specific |

The results indicate that this compound is a potent inhibitor of Cat K compared to the control, highlighting its potential therapeutic applications in conditions like osteoporosis and cancer .

Case Studies

-

Cancer Cell Line Studies :

- In studies involving various cancer cell lines such as HL-60 (leukemia) and SK-MEL-5 (melanoma), (3R)-N-(3-ethynylphenyl)piperidine-3-carboxamide demonstrated significant growth inhibition:

- Neuroprotective Activity :

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (3R)-N-(3-ethynylphenyl)piperidine-3-carboxamide?

- Answer : Synthesis typically involves coupling a piperidine-3-carboxamide core with a 3-ethynylphenyl substituent. For example, analogous compounds like (3R)-N-(1-methylethyl)-3-piperidinecarboxamide are synthesized via ester intermediates and coupling reactions, as described in patent literature . Key steps include:

- Stereochemical control : Use of chiral starting materials (e.g., (S)-piperidine-2-carboxylic acid methyl ester) to retain enantiopurity .

- Purification : Chromatography or recrystallization to achieve >95% purity, as validated by HPLC .

Q. How is the structure of (3R)-N-(3-ethynylphenyl)piperidine-3-carboxamide confirmed experimentally?

- Answer : Multimodal analytical techniques are employed:

- NMR spectroscopy : H and C NMR verify stereochemistry and substituent positions (e.g., ethynylphenyl group at C3 of piperidine) .

- Mass spectrometry : ESI-TOF or HRMS confirms molecular weight (e.g., observed [M+H]+ peaks matching theoretical values) .

- X-ray crystallography : Resolves absolute configuration, though this requires high-purity crystals .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

- Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, ethanol). For in vitro assays, stock solutions in DMSO (≤1% v/v) are recommended to avoid cytotoxicity. Solubility data for analogs suggest logP values ~2.5, indicating moderate lipophilicity .

Advanced Research Questions

Q. How can computational modeling predict the biological targets of (3R)-N-(3-ethynylphenyl)piperidine-3-carboxamide?

- Answer : Molecular docking and pharmacophore mapping are used to identify potential targets. For example:

- Kinase inhibition : The ethynylphenyl group mimics tyrosine kinase inhibitors (e.g., erlotinib’s 3-ethynyl substituent targets EGFR) .

- GPCR interactions : Piperidine carboxamides often bind to neurotransmitter receptors; MD simulations can assess affinity for dopamine or serotonin receptors .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Answer : Discrepancies may arise from assay conditions or stereochemical impurities. Mitigation strategies include:

- Batch validation : Ensure enantiomeric excess (ee) >98% via chiral HPLC .

- Dose-response curves : Use standardized protocols (e.g., IC measurements in triplicate) to compare activity across studies .

Q. How does the 3-ethynylphenyl substituent influence structure-activity relationships (SAR) compared to analogs?

- Answer : The ethynyl group enhances π-π stacking in hydrophobic binding pockets. For example:

- Activity vs. N-(3-chlorophenyl)piperidine-4-carboxamide : Ethynyl improves metabolic stability but reduces solubility, requiring formulation adjustments .

- Selectivity : Substituent bulkiness (ethynyl vs. methyl) impacts off-target effects, as seen in kinase inhibitor screens .

Q. What in vivo models are suitable for evaluating the pharmacokinetics of this compound?

- Answer : Rodent models are standard for ADME studies:

- Bioavailability : Oral administration in mice, with LC-MS/MS monitoring plasma levels.

- Metabolite profiling : Liver microsome assays identify primary metabolites (e.g., oxidation of the ethynyl group) .

Methodological Resources

- Stereochemical Synthesis : Refer to EP 4374877 A2 for chiral resolution techniques .

- Analytical Protocols : Use ESI-MS and H NMR parameters from glycine diamide derivative studies .

- Safety Handling : Follow guidelines for piperidine carboxamides, including PPE and −20°C storage for long-term stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.